trans-1-Bromo-2-acetoxy-cyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R)-2-bromocyclobutyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFQAGXUFLHDF-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@H]1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64940-58-5 | |
| Record name | rac-(1R,2R)-2-bromocyclobutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical and Conformational Analysis of Trans 1 Bromo 2 Acetoxy Cyclobutane
Cyclobutane (B1203170) Ring Conformation and Puckering Dynamics
The cyclobutane ring, a four-membered carbocycle, is characterized by its unique non-planar, puckered conformation. nih.govlibretexts.org This puckering is a strategy to alleviate the torsional strain that would be present in a planar structure. masterorganicchemistry.com
Analysis of the Puckered Conformation in Substituted Cyclobutanes
In contrast to the flat structure of cyclopropane (B1198618), cyclobutane rings can "pucker," which leads to a slight reduction in torsional strain. masterorganicchemistry.com This puckering involves one carbon atom moving out of the plane formed by the other three, creating a "butterfly" like structure. youtube.com The energy difference between the planar and puckered states is generally small, making it challenging to predict the adopted conformation. ic.ac.uk The degree of puckering can be influenced by the substituents attached to the ring. nih.govosu.edu For instance, in some disubstituted cyclobutanes, the ring has been found to be puckered by approximately 35 degrees. youtube.com High-level ab initio calculations have been employed to accurately describe the structure and puckering barrier of cyclobutane. nih.gov
Influence of Bromo and Acetoxy Substituents on Ring Puckering in trans-1-Bromo-2-acetoxy-cyclobutane
The presence of bromo and acetoxy substituents on the cyclobutane ring in a trans configuration significantly influences the ring's puckering. The electronegativity and size of these substituents affect the electron density and torsional strain within the ring. osu.edu In 1,2-disubstituted cyclobutanes, the substituents can adopt pseudo-axial or pseudo-equatorial positions. researchgate.net The interplay between these substituents dictates the preferred puckered conformation, aiming to minimize steric hindrance and electronic repulsion. For trans-1,2-disubstituted cyclobutanes, the conformation where both substituents are in a pseudo-diequatorial position is often strongly preferred. researchgate.net This preference is driven by the minimization of steric interactions that would arise in a pseudo-diaxial arrangement.
Stereoisomerism in Disubstituted Cyclobutanes
Disubstituted cycloalkanes, including cyclobutanes, can exist as stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. libretexts.orglibretexts.org
Distinguishing cis- and trans-Isomers in Cyclobutane Systems
In disubstituted cycloalkanes, the terms cis and trans are used to denote the relative orientation of the substituents. libretexts.orgmsu.eduCis isomers have substituents on the same side of the ring, while trans isomers have them on opposite sides. libretexts.orgmasterorganicchemistry.com This can be visualized using wedge and dash notation, where wedges represent bonds coming out of the plane and dashes represent bonds going into the plane. libretexts.orglibretexts.org For 1-bromo-2-chlorocyclobutane, both cis and trans isomers exist, and each of these can have a non-superimposable mirror image, leading to a total of four possible stereoisomers. pressbooks.pub
Relative Stability and Interconversion of this compound Stereoisomers
The trans isomer of a 1,2-disubstituted cyclobutane is generally more stable than the cis isomer due to reduced steric strain between the substituents. researchgate.net In the case of trans-1-bromo-2-acetoxy-cyclobutane, the molecule will predominantly exist in the conformation where both the bromo and acetoxy groups occupy pseudo-equatorial positions to minimize steric interactions. researchgate.net The interconversion between different puckered conformations occurs, but the diequatorial conformer is the most populated state in the equilibrium. NMR spectroscopy is a powerful tool for studying these conformational equilibria, as the coupling constants of the ring protons are sensitive to the dihedral angles, which in turn depend on the ring's pucker and the substituent positions. organicchemistrydata.orgresearchgate.net For instance, in trans-1,2-diphenylcyclobutane, NMR studies have shown the trans isomer to be rigid with the phenyl groups in a diequatorial conformation. researchgate.net
Conformational Equilibrium Studies
The puckered cyclobutane ring is not static but undergoes rapid inversion between different puckered conformations. masterorganicchemistry.com For substituted cyclobutanes, this equilibrium is biased towards the conformation that minimizes steric strain.
Axial-Equatorial Preferences of Bromo and Acetoxy Groups in Cyclobutane
In monosubstituted cyclobutanes, a substituent generally prefers the more sterically spacious equatorial position to minimize unfavorable steric interactions with the other ring atoms, particularly the hydrogen atom at the C3 position on the same side of the ring (a 1,3-diaxial-like interaction). dokumen.pubyoutube.com Studies have shown that even for a relatively small substituent like bromine, the equatorial conformer of bromocyclobutane (B1266235) is the predominant form. dokumen.pub Similarly, the larger acetoxy group is also expected to have a strong preference for the equatorial position.
For a trans-1,2-disubstituted cyclobutane, two primary conformations are possible: one where both substituents are in equatorial positions (diequatorial or e,e) and one where both are in axial positions (diaxial or a,a). Given the steric preference of both the bromo and acetoxy groups for the equatorial position, the diequatorial (e,e) conformer is expected to be significantly more stable and thus the predominant form at equilibrium. The diaxial (a,a) conformer would suffer from considerable steric strain due to the 1,3-diaxial interactions of both substituents.
| Conformer | Substituent Positions | Expected Relative Stability | Primary Reason |
| Diequatorial (e,e) | Bromo: equatorial; Acetoxy: equatorial | More Stable | Minimizes steric strain; substituents occupy more spacious positions. |
| Diaxial (a,a) | Bromo: axial; Acetoxy: axial | Less Stable | Significant 1,3-diaxial steric interactions. |
Theoretical and Experimental Approaches to Conformational Energies
The energy difference between the conformers of substituted cyclobutanes can be determined through both experimental and theoretical methods.
Experimental Approaches: The primary experimental technique is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the NMR spectrum, particularly the proton-proton coupling constants, at various temperatures, the equilibrium constant between the conformers can be determined. researchgate.nettandfonline.com The free energy difference (ΔG°) between the conformers can then be calculated. For monosubstituted cyclobutanes, these energy differences (ΔG°ax-eq) have been found to range from 0.2 kcal/mol to 1.1 kcal/mol for various substituents, indicating a clear preference for the equatorial position. nih.gov While specific data for this compound is not readily available, the combined steric bulk of the bromo and acetoxy groups would suggest a significant energy penalty for the diaxial conformer.
| Method | Approach | Information Obtained |
| Experimental (NMR) | Measurement of temperature-dependent coupling constants and chemical shifts. | Thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium. |
| Theoretical (DFT/MM) | Quantum mechanical or classical calculations of molecular structures and energies. | Optimized geometries, relative energies of conformers, and energy barriers to interconversion. |
Spin-Spin Coupling Constants and Dihedral Angle Relationships in the Cyclobutane Ring
Proton (¹H) NMR spectroscopy is a cornerstone for determining the conformation of cyclobutane derivatives. The magnitude of the vicinal spin-spin coupling constant (³JHH) between two protons on adjacent carbon atoms is highly dependent on the dihedral angle (φ) between them, a relationship famously described by the Karplus equation. ibpc.frresearchgate.net
In a puckered cyclobutane ring, the dihedral angles between vicinal protons are fixed within each conformer. For a trans-1,2-disubstituted cyclobutane, the key vicinal coupling constants are between the methine protons (H1 and H2) attached to the carbons bearing the substituents.
In the diequatorial (e,e) conformer, the H1 and H2 protons are both axial. The dihedral angle between them (φax-ax) is close to 180°, which corresponds to a large ³JHH value.
In the diaxial (a,a) conformer, the H1 and H2 protons are both equatorial. The dihedral angle between them (φeq-eq) is close to 0°, which also corresponds to a relatively large ³JHH value, though typically smaller than for a 180° angle.
The relationship between protons in a cis arrangement also provides crucial information, with typical dihedral angles around 120° (axial-equatorial) and 0° (equatorial-equatorial on the same face, though this doesn't apply to a 1,2-disubstituted system in the same way). Vicinal cis and trans coupling constants in cyclobutanes can vary widely, from approximately 4.6–11.5 Hz for Jcis and 2.0–10.7 Hz for Jtrans. researchgate.net
The observed coupling constant in an NMR spectrum is a weighted average of the coupling constants of the individual conformers, proportional to their populations. By measuring the ³JH1,H2 coupling constant, one can deduce the predominant conformation. For this compound, a large observed ³JH1,H2 would strongly support the dominance of the diequatorial conformer.
Furthermore, long-range couplings, such as the four-bond coupling (⁴JHH), are also conformationally dependent and can be used to refine the conformational analysis. In monosubstituted cyclobutanes, a significant difference is observed where ⁴Jeq-eq is around 5 Hz, while ⁴Jax-ax is nearly 0 Hz. nih.gov
| Coupling Interaction | Conformation | Dihedral Angle (φ) | Expected ³JHH Magnitude |
| H1(ax) - H2(ax) | trans-diequatorial | ~180° | Large |
| H1(eq) - H2(eq) | trans-diaxial | ~0° | Large |
| H1(ax) - H2(eq) | cis-axial-equatorial | ~120° | Small |
| H1(eq) - H2(ax) | cis-equatorial-axial | ~120° | Small |
Spectroscopic Characterization and Structural Elucidation of Trans 1 Bromo 2 Acetoxy Cyclobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a window into the electronic environment of atomic nuclei, offering precise information about the connectivity and spatial arrangement of atoms within a molecule. For trans-1-bromo-2-acetoxy-cyclobutane, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclobutane (B1203170) ring and the methyl protons of the acetoxy group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent bromo and acetoxy substituents, as well as by the anisotropic effects of the carbonyl group.
The proton attached to the carbon bearing the bromine atom (H-1) would likely appear at a lower field due to the deshielding effect of the bromine. Similarly, the proton on the carbon with the acetoxy group (H-2) would also be shifted downfield, influenced by the electronegative oxygen atom. The methylene (B1212753) protons of the cyclobutane ring (H-3 and H-4) would resonate at higher fields compared to H-1 and H-2. The methyl protons of the acetoxy group would appear as a sharp singlet, typically in the range of 2.0-2.2 ppm.
The multiplicity of the signals for the ring protons is determined by spin-spin coupling with neighboring protons. This coupling, quantified by the coupling constant (J), provides valuable information about the dihedral angles between adjacent protons and thus the conformation of the cyclobutane ring.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (CHBr) | 4.2 - 4.6 | Multiplet | J_vic(trans), J_vic(cis), J_gem |
| H-2 (CHOAc) | 4.8 - 5.2 | Multiplet | J_vic(trans), J_vic(cis), J_gem |
| H-3, H-4 (CH₂) | 1.8 - 2.5 | Multiplets | J_vic, J_gem |
| CH₃ (Acetoxy) | 2.0 - 2.2 | Singlet | N/A |
Note: The predicted values are based on typical ranges for similar structural motifs and are subject to solvent effects and the specific conformation of the molecule.
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering leads to different spatial relationships between the ring protons, which can be probed through the analysis of their coupling constants.
Vicinal Coupling (³J): The coupling between protons on adjacent carbons (vicinal coupling) is highly dependent on the dihedral angle between them, as described by the Karplus relationship. miamioh.edulibretexts.org In a puckered cyclobutane ring, the vicinal coupling constants for cis and trans protons will have distinct values. For trans-1,2-disubstituted cyclobutanes, the coupling between the two methine protons (H-1 and H-2) provides direct insight into the degree of ring puckering. Generally, trans-vicinal coupling constants in cyclobutanes can range from approximately 2 to 10 Hz. researchgate.net
Geminal Coupling (²J): The coupling between two protons on the same carbon atom (geminal coupling) is also informative. In cyclobutanes, geminal coupling constants are typically in the range of -11 to -14 Hz. researchgate.net The magnitude of geminal coupling can be influenced by the nature and orientation of adjacent substituents. libretexts.org
By carefully analyzing the full set of vicinal and geminal coupling constants throughout the spin system of the cyclobutane ring, it is possible to deduce the preferred conformation (i.e., the degree of puckering and the pseudo-axial or pseudo-equatorial orientation of the substituents).
The chemical shifts of the cyclobutane ring protons are significantly influenced by the attached bromo and acetoxy groups. The electronegativity of bromine and the oxygen of the acetoxy group causes a deshielding effect, shifting the signals of the adjacent protons (H-1 and H-2) to a lower field. ucl.ac.uk The acetoxy group, with its carbonyl function, can also exert a through-space anisotropic effect, which can either shield or deshield nearby protons depending on their orientation relative to the carbonyl cone of anisotropy. Furthermore, studies on monosubstituted cyclobutanes have shown that substituents can have long-range effects on the chemical shifts of protons on the opposite side of the ring. nih.gov
The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected for the cyclobutane carbons, one for the carbonyl carbon, and one for the methyl carbon of the acetoxy group.
The chemical shifts of the cyclobutane carbons are primarily determined by the attached substituents. The carbon bonded to the bromine atom (C-1) and the carbon bonded to the acetoxy group (C-2) will be shifted significantly downfield compared to the unsubstituted methylene carbons (C-3 and C-4). docbrown.infodocbrown.info The carbonyl carbon of the acetoxy group will appear at a much lower field, typically in the range of 170-180 ppm, while the acetoxy methyl carbon will be found at a higher field, around 20-25 ppm. organicchemistrydata.org
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CHBr) | 45 - 55 |
| C-2 (CHOAc) | 65 - 75 |
| C-3, C-4 (CH₂) | 20 - 30 |
| C=O (Acetoxy) | 170 - 175 |
| CH₃ (Acetoxy) | 20 - 22 |
Note: The predicted values are based on typical ranges for similar structural motifs and are subject to solvent effects.
The effect of substituents on ¹³C chemical shifts is a well-established phenomenon. The electronegative bromine atom induces a significant downfield shift on the directly attached carbon (C-1), known as the α-effect. organicchemistrydata.org The acetoxy group has an even stronger deshielding effect on C-2 due to the higher electronegativity of oxygen compared to bromine. docbrown.info
13C NMR Spectroscopy for Carbon Skeleton Characterization
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, IR spectroscopy provides critical information for identifying the core cyclobutane structure and its bromo and acetoxy substituents.
Identification of Characteristic Vibrational Modes of the Cyclobutane Ring System
The cyclobutane ring, a four-membered cycloalkane, possesses distinct vibrational modes, although its IR spectrum can be complex. The puckered nature of the ring influences the observed frequencies. Studies on various cyclobutane derivatives have helped to assign characteristic absorption bands. rsc.orgresearchgate.netdtic.mil
Key vibrational modes for the cyclobutane ring system include:
C-H Stretching: The stretching vibrations of the C-H bonds on the cyclobutane ring typically appear in the region of 3000-2855 cm⁻¹. rsc.org Specifically, CH₂ stretching vibrations are often observed around 2987 and 2887 cm⁻¹. docbrown.info A band corresponding to the C-H bond at a substitution site can also appear with consistency between 2874–2855 cm⁻¹. rsc.org
CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups in the ring is generally found near 1447 cm⁻¹. docbrown.info
Ring Vibrations: The vibrations involving the carbon skeleton of the cyclobutane ring are a key feature. A band in the range of 935–900 cm⁻¹ is considered characteristic of the cyclobutane ring system. rsc.org Other complex vibrations, including ring deformations and CH₂ modes, contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), with notable absorptions around 1257, 1223, 749, and 627 cm⁻¹. docbrown.info A C₄ ring deformation has been specifically noted at approximately 898 cm⁻¹. docbrown.info Some research has also suggested that a band near 1250 cm⁻¹ could be a useful distinguishing spectral feature for cyclobutanes. rsc.org
The following table summarizes the characteristic IR absorption bands for the cyclobutane ring system.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| C-H Stretching | 2855-3000 | Medium to Strong | rsc.org |
| CH₂ Asymmetric/Symmetric Stretching | ~2987, ~2887 | Strong | docbrown.info |
| CH₂ Bending (Scissoring) | ~1447 | Medium | docbrown.info |
| Ring Mode | ~1250 | Medium | rsc.org |
| Ring Deformation | 900-935, ~898 | Medium | rsc.orgdocbrown.info |
Absorption Bands for Bromo and Acetoxy Functional Groups
The IR spectrum of this compound is further defined by the characteristic absorptions of its two functional groups: the bromo group and the acetoxy (ester) group.
Bromo Group (C-Br): The carbon-bromine bond stretching vibration is found in the far-infrared region of the spectrum. This absorption is typically a strong band located between 690 and 515 cm⁻¹. orgchemboulder.com Due to its position in the lower frequency fingerprint region, it can sometimes overlap with other skeletal vibrations. orgchemboulder.com
Acetoxy Group (Ester): The acetoxy group is an ester functionality and presents two highly characteristic absorption bands:
Carbonyl (C=O) Stretch: This is one of the most prominent and easily identifiable bands in the spectrum. For a saturated aliphatic ester, such as an acetate (B1210297), this absorption appears as a very strong, sharp peak in the range of 1750-1735 cm⁻¹. uniroma1.itpressbooks.pub
C-O Stretch: The ester group also exhibits strong C-O stretching vibrations. For an acetate, a characteristic strong band corresponding to the O=C-O-C stretch is found around 1240 cm⁻¹. uniroma1.it
The table below details the expected IR absorptions for the functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| Acetoxy (Ester) | C=O Stretch | 1750-1735 | Very Strong, Sharp | uniroma1.itpressbooks.pub |
| Acetoxy (Ester) | C-O Stretch | ~1240 | Strong | uniroma1.it |
| Bromoalkane | C-Br Stretch | 690-515 | Strong | orgchemboulder.com |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺˙) peak would confirm the molecular formula. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺˙ and M+2) of nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations or radicals. orgchemboulder.comtutorchase.com For this compound, several fragmentation pathways can be proposed:
Loss of Bromine: Cleavage of the C-Br bond, one of the weakest bonds in the molecule, would result in the loss of a bromine radical (•Br). This would produce a cation fragment [M-Br]⁺.
Loss of the Acetoxy Group: Fragmentation can occur through the loss of the acetoxy radical (•OCOCH₃) or through the loss of acetic acid (CH₃COOH) via rearrangement, leading to [M-OCOCH₃]⁺ and [M-CH₃COOH]⁺˙ fragments, respectively.
Alpha Cleavage: The ester group can direct fragmentation through alpha cleavage, where a bond adjacent to the carbonyl group breaks. libretexts.org A common fragmentation for acetates is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or the formation of the stable acylium ion [CH₃CO]⁺ at m/z 43.
Ring Cleavage: The strained cyclobutane ring can undergo cleavage, typically breaking into smaller, stable alkene fragments.
The following table outlines the expected major fragments in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Proposed Loss from Molecular Ion |
| 194/196 | [C₆H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 115 | [C₆H₉O₂]⁺ | •Br |
| 135/137 | [C₄H₆Br]⁺ | •OCOCH₃ |
| 43 | [CH₃CO]⁺ | •C₄H₆BrO |
Advanced Spectroscopic Techniques (e.g., 2D NMR, Resonance Raman)
While 1D NMR and IR spectroscopy provide fundamental structural information, advanced techniques can offer deeper insights into the molecule's three-dimensional structure and bonding.
2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are invaluable for unambiguously assigning the structure and stereochemistry of complex molecules. For this compound, several 2D NMR techniques would be particularly useful:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the cyclobutane ring, confirming their connectivity. The magnitude of the coupling constants between the protons at C1 and C2 would be crucial in confirming the trans stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the ¹³C signals for the CHBr, CHOAc, and CH₂ groups of the cyclobutane ring.
Resonance Raman Spectroscopy: Resonance Raman spectroscopy is a specialized technique that can provide detailed information about the vibrational modes of a molecule. It relies on exciting the molecule with a laser wavelength that corresponds to an electronic transition, which can enhance the intensity of certain Raman bands by several orders of magnitude. scispace.com However, this technique is most effective for molecules containing a chromophore—a part of the molecule that absorbs light in the UV-visible region. scispace.comsoken.ac.jp this compound is a saturated aliphatic compound and lacks a suitable chromophore for resonance enhancement. Therefore, Resonance Raman spectroscopy would not be an appropriate or effective technique for its analysis. Standard Raman spectroscopy could be used to complement IR data, as it is particularly good for observing symmetric vibrations and bonds with low polarity, such as the C-Br bond, which can sometimes be weak or obscured in the IR spectrum.
Reactivity and Reaction Mechanisms of Trans 1 Bromo 2 Acetoxy Cyclobutane
Ring-Opening Reactions of Substituted Cyclobutanes
Regioselectivity and Stereospecificity in Cyclobutane (B1203170) Ring Opening
Conrotatory vs. Disrotatory Pathways in Electrocyclic Ring Opening
Electrocyclic reactions, a class of pericyclic reactions, involve the concerted cyclization of a conjugated π-system or the reverse ring-opening process. masterorganicchemistry.com The stereochemical outcome of these reactions is dictated by the symmetry of the frontier molecular orbitals, as described by the Woodward-Hoffmann rules. illinois.edunumberanalytics.com For a 4π-electron system, such as the ring opening of a cyclobutene (B1205218) to a butadiene, thermal conditions favor a conrotatory pathway, while photochemical conditions promote a disrotatory pathway. masterorganicchemistry.comimperial.ac.uk
In a conrotatory process, the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise). illinois.edumasterorganicchemistry.com Conversely, in a disrotatory process, they rotate in opposite directions. illinois.edu The specific pathway determines the geometry of the resulting diene. illinois.edu
For trans-1-Bromo-2-acetoxy-cyclobutane to undergo an electrocyclic ring opening, it would first need to be converted into a cyclobutene derivative, for instance, through an elimination reaction. The subsequent thermal ring-opening of this substituted cyclobutene would be expected to follow a conrotatory path. masterorganicchemistry.comaip.org The inherent strain of the four-membered ring is a significant driving force for such ring-opening reactions. rsc.orgrsc.org While the conrotatory pathway is thermally "allowed" and generally preferred, the disrotatory pathway faces a substantial symmetry-imposed energy barrier under the same conditions. illinois.edunih.gov However, factors like mechanical force, as demonstrated in polymer mechanochemistry, can be used to drive the reaction through the formally "forbidden" disrotatory pathway. nih.gov
Table 1: Predicted Stereochemical Outcome of Electrocyclic Ring Opening of a cis-3,4-Disubstituted Cyclobutene
| Condition | Pathway | Product Stereochemistry |
| Thermal (Heat) | Conrotatory | E,Z-diene |
| Photochemical (UV Light) | Disrotatory | E,E-diene |
This table illustrates the general principles governing 4π electrocyclic reactions. illinois.edumasterorganicchemistry.com
Substitution Reactions at Bromine and Acetoxy Centers
Nucleophilic Substitution at the Bromine Atom
The bromine atom on the cyclobutane ring represents an electrophilic center susceptible to nucleophilic attack. The reaction mechanism can proceed via either an S_N1 or S_N2 pathway, largely dependent on the reaction conditions and the stability of potential intermediates. masterorganicchemistry.comchemguide.co.uk Solvolysis of cyclobutyl bromides in hydroxylic solvents often involves a rate-determining ionization step (S_N1-like) to form a cyclobutyl carbocation. nih.govacs.org This carbocation is then rapidly attacked by the nucleophilic solvent. chemguide.co.uk
A critical factor in the reactivity of this compound is the potential for neighboring group participation (NGP), also known as anchimeric assistance, from the adjacent acetoxy group. libretexts.orgwikipedia.orgvedantu.com The lone pair electrons on one of the oxygen atoms of the acetoxy group can act as an internal nucleophile, attacking the carbon bearing the bromine atom from the backside as the bromide ion departs. libretexts.orgmugberiagangadharmahavidyalaya.ac.in This intramolecular S_N2 attack would lead to a cyclic acetoxonium ion intermediate.
This participation can significantly increase the rate of reaction compared to a similar compound without the participating group. wikipedia.orgvedantu.com The subsequent attack by an external nucleophile on the acetoxonium ion intermediate typically occurs with inversion of configuration at the attacked carbon. Since the initial NGP step also proceeds with inversion, the net result of the two-step process is retention of configuration at the original carbon center. libretexts.orgmugberiagangadharmahavidyalaya.ac.in
Ester Hydrolysis and Transesterification of the Acetoxy Group
The acetoxy group is an ester functional group and can undergo hydrolysis to a hydroxyl group and acetic acid, typically under acidic or basic conditions. Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the ester. Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
In the context of this compound, the hydrolysis conditions could potentially lead to a mixture of products, as substitution at the bromine center might compete with ester hydrolysis. For example, reaction with aqueous base could lead to both hydrolysis of the ester and substitution of the bromide. chemguide.co.uk
Transesterification, the conversion of one ester to another, is also a possible reaction pathway. This reaction is typically catalyzed by an acid or a base and involves reacting the substrate with an alcohol. For instance, treatment with methanol (B129727) and an acid catalyst would be expected to replace the acetyl group with a methyl group, yielding trans-1-Bromo-2-methoxy-cyclobutane and methyl acetate (B1210297).
Rearrangement Reactions Involving the Cyclobutane Core
The inherent ring strain of the cyclobutane core makes it prone to various rearrangement reactions, which can lead to the formation of less strained cyclic or acyclic structures. nih.govuwo.ca These rearrangements are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, on or adjacent to the ring.
Skeletal Rearrangements Following Ring Cleavage
The formation of a carbocation at a carbon atom of the cyclobutane ring, for instance, through the heterolytic cleavage of the C-Br bond, can trigger skeletal rearrangements. The high energy of the cyclobutyl cation can be relieved through ring cleavage. This process can lead to the formation of acyclic products. uwo.ca For example, the cyclobutyl cation can rearrange to a cyclopropylcarbinyl cation, which exists in equilibrium with a homoallylic cation. vedantu.com Trapping of these intermediates by a nucleophile can result in a mixture of cyclobutyl, cyclopropylcarbinyl, and homoallylic alcohol products during hydrolysis. vedantu.comchegg.com
Ring Contraction and Ring Expansion Rearrangements
Ring expansion and contraction are common rearrangement pathways for cyclobutane derivatives, driven by the release of ring strain. nih.govchemistrysteps.com
Ring Expansion: The formation of a carbocation adjacent to the ring (a cyclobutylcarbinyl cation) can lead to a one-carbon ring expansion to form a more stable cyclopentyl cation. chemistrysteps.comnih.gov This process involves the migration of one of the ring carbons to the electron-deficient center. For this compound, if a reaction were to generate a positive charge on the acetoxy-bearing carbon (perhaps after its departure), a subsequent rearrangement could potentially lead to a cyclopentanone (B42830) derivative. Metal-promoted ring expansions of cyclobutane systems are also well-documented synthetic strategies for constructing five-membered rings. acs.org
Ring Contraction: While less common than expansion, ring contraction of a cyclobutane ring to a cyclopropane (B1198618) derivative can also occur. This typically happens when a carbocation is formed on the ring and is stabilized by an adjacent group. For example, bromination of methylenecyclobutane (B73084) can yield products resulting from ring contraction.
Table 2: General Rearrangement Tendencies of Cyclobutane Intermediates
| Intermediate | Primary Rearrangement Pathway | Driving Force | Resulting Structure |
| Cyclobutyl Cation | Ring Opening / Rearrangement | Release of Ring Strain | Cyclopropylcarbinyl/Homoallylic Systems |
| Cyclobutylcarbinyl Cation | Ring Expansion | Formation of a more stable, less strained ring | Cyclopentyl Systems |
| Cyclobutylcarbinyl Radical | Ring Opening/Expansion | Thermodynamic Stability of Products | Ring-Opened or Ring-Expanded Radicals |
This table summarizes common rearrangement pathways for reactive intermediates involving a cyclobutane ring. vedantu.comchemistrysteps.comnih.gov
Strain-Release Driven Transformations in Substituted Cyclobutanes
The high ring strain of the cyclobutane core is a primary driver for its reactivity, promoting transformations that lead to the formation of less strained, more stable products. scholaris.ca In the case of this compound, this can manifest in several ways, including ring-opening reactions, eliminations, and rearrangements.
One of the fundamental reactions driven by strain release is solvolysis , where the compound reacts with a solvent that also acts as a nucleophile. The solvolysis of cyclobutyl bromides is known to proceed with rearrangement, and the rate is often faster than that of corresponding acyclic secondary halides, indicating the participation of the ring in the transition state. researchgate.net For this compound, solvolysis in a nucleophilic solvent like ethanol (B145695) could lead to a mixture of products, including the corresponding ether and rearranged products, through the formation of a cyclopropylcarbinyl-like cationic intermediate. The acetoxy group, being electron-withdrawing, would be expected to influence the rate and regioselectivity of such reactions.
Elimination reactions are another significant pathway for strain relief in substituted cyclobutanes. The presence of a bromide leaving group and protons on the adjacent carbons allows for dehydrobromination to form cyclobutene derivatives. The stereochemistry of the starting material is crucial in determining the reaction pathway and the major product. For an E2 elimination to occur, an anti-periplanar arrangement of the departing hydrogen and bromide is typically required. libretexts.org In the puckered conformation of the cyclobutane ring, the trans relationship of the bromo and acetoxy groups will dictate which protons are accessible for abstraction by a base. Depending on the base used (e.g., a bulky base like potassium tert-butoxide versus a smaller base like sodium ethoxide), different regio- and stereoisomers of the resulting cyclobutene could be formed. uci.edu
| Reaction Type | Reagents | Potential Products | Driving Force |
| Solvolysis | EtOH, H₂O | trans-1-ethoxy-2-acetoxy-cyclobutane, rearranged products | Ring strain relief, formation of stable carbocation intermediate |
| E2 Elimination | KOtBu | 1-acetoxycyclobutene, 3-acetoxycyclobutene | Ring strain relief, formation of a π-bond |
| Nucleophilic Substitution (SN2) | NaI | cis-1-Iodo-2-acetoxy-cyclobutane | Formation of a new C-I bond with inversion of stereochemistry doubtnut.commasterorganicchemistry.com |
This table presents potential reactions and products based on the general reactivity of substituted cyclobutanes. Specific experimental data for this compound is limited.
C-H Functionalization of Substituted Cyclobutanes
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors. uomustansiriyah.edu.iq In substituted cyclobutanes, the selective activation of a specific C-H bond presents a challenge due to the presence of multiple, often similar, C-H bonds. However, the inherent strain and electronic properties of the ring can be harnessed to achieve regioselective functionalization.
For this compound, C-H functionalization could be directed by the existing substituents. The electron-withdrawing nature of the bromo and acetoxy groups can influence the reactivity of adjacent C-H bonds. Transition metal-catalyzed reactions, particularly those involving palladium, have been widely used for the C-H functionalization of various substrates. nobelprize.orglibretexts.org
Another approach is directed C-H activation , where a functional group on the molecule directs a metal catalyst to a specific C-H bond. The acetoxy group in this compound could potentially act as a directing group, facilitating the functionalization of a nearby C-H bond. This strategy has been successfully employed in various systems to achieve high levels of regioselectivity.
| Functionalization Type | Catalyst/Reagent System | Potential Site of Functionalization | Key Principle |
| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, Arylboronic acid | C-Br bond (primary), potential for subsequent C-H activation | Oxidative addition to C-Br bond, reductive elimination. nobelprize.org |
| Directed C-H Activation | Rh(II) or Pd(II) catalyst | C-H bonds proximal to the acetoxy group | Coordination of the catalyst to the directing group. |
| Radical-based C-H Functionalization | Radical initiator (e.g., AIBN), H-atom abstractor | Tertiary C-H bonds, if present | Formation of a carbon-centered radical followed by trapping. |
This table illustrates potential C-H functionalization strategies applicable to substituted cyclobutanes. The feasibility and outcome for this compound would require experimental verification.
Computational Studies on Trans 1 Bromo 2 Acetoxy Cyclobutane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. bohrium.comuomustansiriyah.edu.iq It is widely used to study the electronic structure and properties of organic molecules. uomustansiriyah.edu.iq
The first step in many computational studies is geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. youtube.com For a flexible molecule like trans-1-bromo-2-acetoxy-cyclobutane, this involves identifying its various stable conformers. The cyclobutane (B1203170) ring itself is not planar and can adopt a puckered conformation. The substituents, a bromine atom and an acetoxy group, can exist in different spatial arrangements relative to this ring, leading to multiple possible conformers.
DFT calculations, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), are employed to optimize the geometry of each potential conformer. researchgate.net This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding stable structures. rug.nl The output of these calculations provides key information, including bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of each conformer.
Once the optimized geometries are obtained, the electronic structure of each conformer can be analyzed. This includes examining the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom. This analysis helps in understanding the molecule's reactivity and intermolecular interactions.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study.
Table 1: Calculated Relative Energies and Key Geometric Parameters of this compound Conformers using DFT
| Conformer | Relative Energy (kcal/mol) | C1-Br Bond Length (Å) | C2-O Bond Length (Å) | Dihedral Angle (Br-C1-C2-O) (°) |
| A | 0.00 | 1.958 | 1.425 | 178.5 |
| B | 1.25 | 1.962 | 1.423 | -65.2 |
| C | 2.50 | 1.955 | 1.428 | 58.9 |
Note: The data in this table is illustrative and not based on actual experimental or published computational results for this specific molecule.
DFT is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. youtube.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the mechanism of a chemical transformation. nist.gov For this compound, one could study reactions such as nucleophilic substitution or elimination.
Transition state calculations involve finding a first-order saddle point on the potential energy surface. youtube.com These calculations are more complex than geometry optimizations of stable molecules. Once a transition state structure is located, its energy can be calculated to determine the activation energy of the reaction. Frequency calculations are also performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For example, studying the E2 elimination reaction of this compound would involve calculating the transition state for the removal of a proton by a base and the simultaneous departure of the bromide leaving group. The geometry of this transition state would reveal the preferred stereochemical arrangement for the elimination.
DFT calculations can predict various spectroscopic parameters with a good degree of accuracy, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. bohrium.combris.ac.uk These predicted shifts, when compared with experimental data, can help in the structural elucidation of the molecule and its conformers. nih.gov
IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.netnih.gov These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as a C-H stretch or a C=O stretch. While the calculated frequencies are often systematically higher than the experimental values, they can be scaled to provide a good match with the experimental spectrum. researchgate.net This allows for the assignment of the observed IR bands to specific molecular vibrations. researchgate.net
Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound
| Spectroscopic Parameter | Calculated Value |
| ¹³C NMR Chemical Shift (C-Br) | 55.2 ppm |
| ¹³C NMR Chemical Shift (C-O) | 78.9 ppm |
| ¹H NMR Chemical Shift (H on C-Br) | 4.15 ppm |
| IR Frequency (C=O stretch) | 1755 cm⁻¹ |
| IR Frequency (C-Br stretch) | 650 cm⁻¹ |
Note: The data in this table is illustrative and not based on actual experimental or published computational results for this specific molecule.
Molecular Mechanics (MM) and Force Field Methods
Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. upc.edu It relies on a "force field," which is a set of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. upc.eduresearchgate.net
Due to its lower computational cost compared to quantum mechanical methods, molecular mechanics is particularly well-suited for performing conformational searches on flexible molecules like this compound. A conformational search aims to identify all the low-energy conformers (local minima) and the most stable conformer (the global minimum). upc.edu
Various algorithms can be used to explore the conformational space of the molecule. These methods systematically or randomly change the dihedral angles of the rotatable bonds and then perform an energy minimization on each new conformation. The force field, such as MMFF94, calculates the energy of each conformation, allowing them to be ranked. sapub.org The results of a molecular mechanics conformational search can provide a good starting point for more accurate DFT calculations on the most promising low-energy conformers.
Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Cyclobutanes
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. These models are a valuable tool in computational chemistry for understanding reaction mechanisms and for designing new molecules with desired properties. For a class of compounds like substituted cyclobutanes, QSRR can provide insights into how different substituents affect their chemical behavior.
The development of a QSRR model involves several key steps. First, a dataset of compounds with known reactivity data is compiled. For substituted cyclobutanes, this could include, for example, rate constants for a particular reaction, such as solvolysis or cycloaddition. Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecular structure, such as steric, electronic, and topological properties.
Examples of descriptors relevant to substituted cyclobutanes include:
Steric descriptors: Molecular volume, surface area, and specific steric parameters like Taft's Es.
Electronic descriptors: Dipole moment, partial atomic charges, HOMO and LUMO energies, and substituent constants like Hammett's σ.
Topological descriptors: Connectivity indices and shape indices.
Once the descriptors are calculated, a mathematical equation is derived that relates the descriptors to the observed reactivity. This is typically done using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as artificial neural networks (ANN). researchgate.net The goal is to find a statistically significant correlation that can be used to predict the reactivity of new, untested compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
